molecular formula C17H19NO2S B473727 2-(2,4-dimethylphenoxy)-N-(3-methylsulfanylphenyl)acetamide CAS No. 723262-28-0

2-(2,4-dimethylphenoxy)-N-(3-methylsulfanylphenyl)acetamide

Cat. No.: B473727
CAS No.: 723262-28-0
M. Wt: 301.4g/mol
InChI Key: IOKLYWJCRWSYGG-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenoxy)-N-(3-methylsulfanylphenyl)acetamide is an organic compound with a complex structure that includes both phenoxy and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)-N-(3-methylsulfanylphenyl)acetamide typically involves the reaction of 2,4-dimethylphenol with 3-methylsulfanylphenylacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenoxy)-N-(3-methylsulfanylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran at low temperatures.

    Substitution: Various nucleophiles such as alkoxides or amines; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Phenoxy derivatives with different substituents.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-(3-methylsulfanylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(3-methylsulfanylphenyl)acetamide involves its interaction with specific molecular targets. The phenoxy and acetamide groups can interact with enzymes or receptors, leading to modulation of biological pathways. The methylsulfanyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dimethylphenoxy)-N-phenylacetamide
  • 2-(2,4-dimethylphenoxy)-N-(4-methylsulfanylphenyl)acetamide
  • 2-(2,4-dimethylphenoxy)-N-(3-chlorophenyl)acetamide

Uniqueness

2-(2,4-dimethylphenoxy)-N-(3-methylsulfanylphenyl)acetamide is unique due to the presence of both the phenoxy and methylsulfanyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

CAS No.

723262-28-0

Molecular Formula

C17H19NO2S

Molecular Weight

301.4g/mol

IUPAC Name

2-(2,4-dimethylphenoxy)-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C17H19NO2S/c1-12-7-8-16(13(2)9-12)20-11-17(19)18-14-5-4-6-15(10-14)21-3/h4-10H,11H2,1-3H3,(H,18,19)

InChI Key

IOKLYWJCRWSYGG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC=C2)SC)C

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC=C2)SC)C

Origin of Product

United States

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